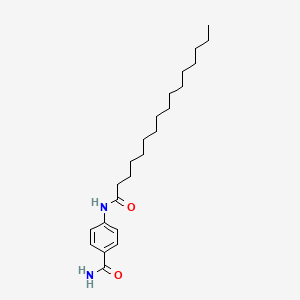

4-(Hexadecanoylamino)benzamide

Description

4-(Hexadecanoylamino)benzamide is a benzamide derivative characterized by a hexadecanoyl (C₁₆H₃₁CO) chain attached to the amino group of the benzamide core.

Properties

Molecular Formula |

C23H38N2O2 |

|---|---|

Molecular Weight |

374.6 g/mol |

IUPAC Name |

4-(hexadecanoylamino)benzamide |

InChI |

InChI=1S/C23H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)25-21-18-16-20(17-19-21)23(24)27/h16-19H,2-15H2,1H3,(H2,24,27)(H,25,26) |

InChI Key |

GNELUUFZICWBAE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexadecanoylamino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its green, rapid, and mild conditions, as well as its high yield and eco-friendly process.

Industrial Production Methods

Industrial production of benzamide derivatives, including 4-(Hexadecanoylamino)benzamide, often involves high-temperature reactions between carboxylic acids and amines. The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Hexadecanoylamino)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position, often using reagents like N-bromosuccinimide (NBS).

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzylic position due to resonance stabilization.

Common Reagents and Conditions

Oxidation: NBS is commonly used for free radical bromination at the benzylic position.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Conditions for nucleophilic substitution often involve polar aprotic solvents and suitable nucleophiles.

Major Products Formed

Oxidation: Benzylic bromides or alcohols.

Reduction: Primary amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(Hexadecanoylamino)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Hexadecanoylamino)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes like histone deacetylases (HDACs), which play a role in gene expression and cancer progression . The compound’s effects are mediated through its binding to these enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features and molecular

Key Observations :

- The hexadecanoyl chain in 4-(Hexadecanoylamino)benzamide significantly increases molecular weight and lipophilicity compared to smaller substituents (e.g., -OH, -OCH₃).

- Hydrophobic substituents like hexadecanoylamino may enhance membrane permeability but reduce aqueous solubility, complicating formulation .

Physicochemical and Analytical Challenges

- Solubility: Smaller substituents (e.g., -OH, -OCH₃) improve water solubility, whereas the hexadecanoyl group likely renders 4-(Hexadecanoylamino)benzamide insoluble in polar solvents .

- Spectroscopic Analysis: Fluorinated benzamides (e.g., 3-fluoro-N-(4-fluorophenyl)benzamide) exhibit complex ¹H NMR spectra due to overlapping aromatic proton signals . The hexadecanoyl chain would introduce additional complexity from aliphatic proton coupling, necessitating advanced NMR techniques for structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.